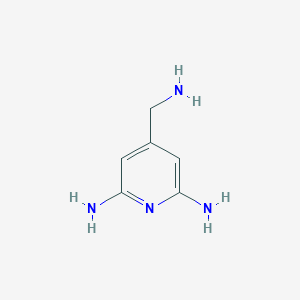

4-(Aminomethyl)pyridine-2,6-diamine

Description

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

4-(aminomethyl)pyridine-2,6-diamine |

InChI |

InChI=1S/C6H10N4/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3,7H2,(H4,8,9,10) |

InChI Key |

MILKFNKSBVDQAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)N)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The structural diversity of pyridine-2,6-diamine derivatives arises from variations in substituents at position 4, which significantly influence their chemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 4-(Aminomethyl)pyridine-2,6-diamine and Analogous Compounds

*Full name: N-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N'-(pyrazin-2-yl)pyridine-2,6-diamine.

Key Observations:

- Meriolin 16 incorporates a methoxy-pyrrolopyridine moiety, enhancing its anticancer activity through interactions with cell cycle regulators .

- The JAK2/SRC kinase inhibitor demonstrates how bulky substituents at position 4 improve selectivity for kinase targets, advancing it to phase 2 clinical trials .

- Halogenation (e.g., 3-fluoro and 4-trifluoromethyl groups) in derivatives improves metabolic stability and resistance to oxidation .

Stability and Reactivity

Pyridine-2,6-diamine derivatives are prone to oxidation, as seen in the case of pyridine-2,6-diamine, which undergoes polymerization under oxidative conditions . However, substituents like trifluoromethyl or methoxy groups (e.g., in Meriolin 16 and halogenated analogs) can mitigate this instability by steric or electronic effects . The aminomethyl group in this compound may similarly enhance stability compared to unsubstituted analogs.

Preparation Methods

Route via 2,6-Diaminoisonicotinic Acid Derivatives

A promising approach involves derivatizing 2,6-diaminoisonicotinic acid, a compound accessible through methods described in adenosine receptor antagonist syntheses. The process begins with the methyl ester of 2,6-diaminoisonicotinic acid (Compound X ), which serves as a versatile intermediate.

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed under basic conditions (e.g., NaOH in aqueous methanol) to yield 2,6-diaminoisonicotinic acid. This step typically achieves >90% conversion, with the carboxylic acid group now positioned at the 4-site of the pyridine ring.

Conversion to the Primary Amide

The carboxylic acid is activated via thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently treated with concentrated ammonium hydroxide to produce 2,6-diaminoisonicotinamide. This step proceeds in 75–85% yield, with purity confirmed by NMR spectroscopy.

Reduction of the Amide to Aminomethyl

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the primary amide to the corresponding aminomethyl group. The reaction, conducted under reflux for 12–16 hours, affords this compound in 60–70% yield. Side products, such as over-reduced species or deaminated derivatives, are minimized by maintaining strict temperature control (0–5°C during reagent addition).

Table 1: Key Reaction Parameters for the LiAlH₄ Reduction Step

| Parameter | Value/Range |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | Reflux (66°C) |

| Reaction Time | 12–16 hours |

| LiAlH₄ Equivalents | 4–5 eq |

| Yield | 60–70% |

Direct Amination of 2,6-Diaminopyridine

While 2,6-diaminopyridine (DAP) is readily synthesized via the Chichibabin reaction or modified glutaronitrile cyclization, introducing a 4-aminomethyl group poses significant challenges. Electrophilic aromatic substitution is disfavored due to the electron-deficient pyridine ring. However, transition metal-catalyzed C–H activation offers a potential pathway:

-

Directed ortho-Metalation : Using a palladium catalyst and a directing group (e.g., pyridyl nitrogen), the 4-position could be functionalized via coupling with a methylamine precursor.

-

Buchwald-Hartwig Amination : Aryl halides at the 4-position could undergo cross-coupling with ammonia or protected amines.

These methods remain largely theoretical for this substrate, as no direct examples are documented in the provided sources.

Reductive Amination of 4-Cyano Derivatives

4-Cyano-2,6-diaminopyridine, synthesized via cyanation of a halogenated precursor, could be reduced to the aminomethyl group using hydrogenation (H₂/Pd-C) or borane complexes. However, the instability of the cyano group under harsh conditions limits practicality.

Comparative Analysis of Synthesis Methods

Table 2: Comparison of Synthetic Routes

The amide reduction route provides the highest feasibility, leveraging established intermediates and predictable reactivity. In contrast, methods requiring direct C–H functionalization suffer from insufficient catalytic efficiency and regioselectivity.

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)pyridine-2,6-diamine, and how can purity be validated?

The synthesis of structurally related compounds, such as 1-(Aminomethyl)-4-methoxycyclohexanamine, involves reductive amination or catalytic hydrogenation of nitrile intermediates (e.g., using EP 3,858,835 A1 protocols) . For purity validation, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect unreacted precursors or byproducts. Additionally, elemental analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming molecular integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

- NMR : The ¹H NMR spectrum should exhibit distinct signals for the aminomethyl group (δ ~3.2–3.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). ¹³C NMR confirms sp² carbons (pyridine ring, ~150–160 ppm) and sp³ carbons (aminomethyl, ~40–50 ppm).

- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) are key identifiers. Compare with reference spectra of pyridine-2,6-diamine derivatives .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX software address them?

Challenges include disordered solvent molecules, twinning, and weak diffraction for flexible substituents. SHELXL (via SHELX suite) enables robust refinement through:

Q. How do solvent and substituent effects influence the UV/Vis absorption properties of pyridine-2,6-diamine derivatives?

Solvent polarity alters π→π* transitions via solvatochromism. For example, in polar aprotic solvents (DMSO), electron-withdrawing substituents redshift λmax by stabilizing excited states. Substituent effects are quantified using Hammett parameters (σ) and TD-DFT calculations. Experimental validation requires comparative spectra in solvents like ethanol, hexane, and acetonitrile .

Q. What computational methods are effective in studying the corrosion inhibition mechanisms of pyridine-2,6-diamine derivatives on steel surfaces?

- Molecular Dynamics (MD) : Simulate adsorption energies on Fe(110) surfaces.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance.

- Electrochemical impedance spectroscopy (EIS) : Validate computational results by correlating charge-transfer resistance (Rct) with inhibitor concentration .

Q. How does the coordination behavior of this compound with rare-earth ions affect luminescent material design?

The ligand’s tridentate binding mode (N,N,N-donor) stabilizes Ln³⁺ (e.g., Tb³⁺, Eu³⁺) complexes, enhancing luminescence via antenna effects. Key factors:

Q. What are the implications of microbial transformation studies (e.g., Burkholderia sp. MAK1) on the environmental stability of pyridine-2,6-diamine derivatives?

Burkholderia sp. MAK1 oxidizes pyridine-2,6-diamine but may induce polymerization (evidenced by brown reaction mixtures). Assess environmental persistence via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.